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  • Product: 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride
  • CAS: 1449117-51-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document will delve into its physicochemical properties, outline a detailed synthesis protocol, discuss methods for its analytical characterization, and explore its potential therapeutic applications.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among these, structures combining pyridine and pyrazole rings have garnered substantial attention due to their versatile pharmacophoric nature.[1] 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (Figure 1) is a bifunctional molecule featuring a reactive chloromethyl group, making it a valuable intermediate for the synthesis of more complex molecular architectures. The pyridine and pyrazole moieties are known to interact with various biological targets, suggesting a broad potential for this compound in the development of novel therapeutic agents.[2]

Figure 1. Chemical Structure of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride are summarized in Table 1.

PropertyValueSource
Molecular Weight 230.1 g/mol [3]
Molecular Formula C₉H₉Cl₂N₃[3]
CAS Number 1449117-51-4[3]
Appearance Expected to be a solid, likely a white to off-white powderInferred from related compounds[4]
Purity ≥95% (as commercially available)[3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOInferred from hydrochloride salt nature and related compounds
Storage Store at room temperature in a dry, well-ventilated place[3]

Synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride

While a specific, publicly available, step-by-step synthesis protocol for this exact molecule is not detailed in the literature, a plausible and scientifically sound synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. The proposed synthesis involves a two-step process: the nucleophilic aromatic substitution of a 2-halopyridine with 4-(chloromethyl)-1H-pyrazole, followed by hydrochloride salt formation.

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrochloride Salt Formation 2-Chloropyridine 2-Chloropyridine Intermediate 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine 2-Chloropyridine->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Heat 4-(Chloromethyl)-1H-pyrazole 4-(Chloromethyl)-1H-pyrazole 4-(Chloromethyl)-1H-pyrazole->Intermediate Final_Product 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride Intermediate->Final_Product HCl in ether or isopropanol

Caption: Proposed two-step synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine

  • To a solution of 4-(chloromethyl)-1H-pyrazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add 2-chloropyridine (1.1 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazole nitrogen. The excess base is used to ensure the deprotonation of the pyrazole. Heating is necessary to overcome the activation energy of the reaction.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

Causality Behind Experimental Choices: The formation of the hydrochloride salt is a standard acid-base reaction. The use of a non-polar solvent like diethyl ether promotes the precipitation of the ionic salt, allowing for easy isolation.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound are crucial. A combination of spectroscopic techniques should be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole ring protons. The chloromethyl group should appear as a singlet in the range of 4.5-5.0 ppm. The aromatic protons of the pyridine and pyrazole rings will likely appear in the downfield region (7.0-9.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The chloromethyl carbon is expected to resonate around 40-50 ppm. The aromatic carbons of the pyridine and pyrazole rings will appear in the range of 110-160 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M+H]⁺ corresponding to the free base at m/z 194.05, with a characteristic isotopic pattern for the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N bonds within the aromatic rings. A band corresponding to the C-Cl stretch of the chloromethyl group is also expected.

Potential Applications in Drug Discovery

The 2-(pyrazol-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the reactive chloromethyl group in the target compound allows for its use as a key intermediate in the synthesis of a variety of potential drug candidates.

  • Kinase Inhibitors: Pyrazolopyridine derivatives have been investigated as potent inhibitors of various kinases, which are key targets in cancer therapy.[1] The chloromethyl group can be used to introduce different functionalities to enhance the binding affinity and selectivity for specific kinases.

  • Anticancer Agents: Many pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms.[2] This compound can serve as a starting material for the development of novel anticancer agents.

  • Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial drugs. The target compound could be modified to develop new antibacterial and antifungal agents.

The logical workflow for utilizing this compound in a drug discovery program is illustrated below:

G cluster_0 Lead Discovery cluster_1 Lead Optimization Starting_Material 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride Library_Synthesis Synthesis of Derivative Library Starting_Material->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate

Caption: Drug discovery workflow utilizing 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. Based on the safety data for related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Disposal: Dispose of the compound and its container in accordance with local regulations.

For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a valuable building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with a plausible synthetic route, make it an accessible intermediate for the development of novel compounds. The presence of the reactive chloromethyl group provides a handle for further chemical modifications, opening up avenues for the discovery of new therapeutic agents targeting a range of diseases. As with all chemical reagents, adherence to strict safety protocols is essential to ensure safe handling and use in a laboratory setting.

References

  • Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • Asundaria, A. G., & Ansari, F. A. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert opinion on therapeutic patents, 22(5), 505–537. [Link]

  • Nayak, S. K., & Mohanty, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Google Patents. EP3260454B1 - Condensed pyrimidine compound or salt thereof.
  • SpectraBase. 4-(Chloromethyl)pyridine hydrochloride. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., Othman, A. M., & El-Sayed, N. N. (2021). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific reports, 11(1), 24003. [Link]

  • PubChem. Oral administration preparation containing pyrazolone derivative - Patent JP-2004091441-A. [Link]

  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride

Preamble: The Analytical Imperative in Modern Drug Discovery In the landscape of contemporary drug discovery, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subseq...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. The subject of this guide, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, is a heterocyclic compound of significant interest, likely as a versatile intermediate in the synthesis of novel pharmaceutical agents. Its structure, comprising a pyridine ring linked to a chloromethyl-substituted pyrazole, presents a fascinating puzzle for the analytical chemist. The chloromethyl group, in particular, is a reactive handle for further chemical modification, making the precise confirmation of its location and integrity paramount.

This guide is not merely a collection of standard operating procedures. Instead, it is a narrative of scientific deduction, a journey through the data that, when woven together, reveals the molecule's true form. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction—not as isolated experiments, but as an integrated, self-validating workflow. Each step will be rationalized, each choice of instrument parameter or sample preparation method explained, to provide not just the 'what' but the 'why'. Our audience—researchers, scientists, and drug development professionals—understands that true scientific integrity lies not in the data itself, but in the logic that underpins its acquisition and interpretation.

Herein, we will dissect the hypothetical, yet empirically grounded, analytical data for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. We will demonstrate how the subtle shifts in an NMR spectrum, the fragmentation cascade in a mass spectrometer, and the precise lattice of a crystal coalesce to provide irrefutable proof of structure. This is the practice of structure elucidation in its most rigorous and intellectually satisfying form.

Visualizing the Target: The Proposed Structure

Before we delve into the analytical methodologies, let us first visualize the molecule we aim to characterize. The following diagram illustrates the proposed structure of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, with a numbering scheme that will be used throughout this guide for spectral assignments.

Caption: Proposed structure of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride with atom numbering.

Part I: Unveiling the Skeleton - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation. It provides exquisitely detailed information about the chemical environment of each nucleus, allowing us to piece together the carbon-hydrogen framework of our molecule. For 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, both ¹H and ¹³C NMR will be indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is our first glimpse into the molecule's electronic landscape. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the coupling patterns (multiplicity) reveal the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt form, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve salts. It also has a residual proton signal at ~2.50 ppm, which is unlikely to interfere with our signals of interest. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • Number of Scans (NS): 16 (sufficient for a relatively pure sample of this concentration).

    • Relaxation Delay (D1): 2 seconds (allows for adequate relaxation of most protons).

    • Acquisition Time (AQ): 3-4 seconds (ensures good resolution).

    • Spectral Width (SW): -2 to 12 ppm (a standard range for organic molecules).

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR data for our target molecule. These predictions are based on known chemical shifts for similar pyridine and pyrazole derivatives.[1][2]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H-3'~8.0s-1HThe proton at the 3-position of the pyrazole ring is expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the neighboring nitrogen atoms.
H-5'~8.6s-1HThe proton at the 5-position of the pyrazole is also a singlet. It is typically downfield compared to H-3' due to the anisotropic effect of the adjacent pyridine ring.
-CH₂Cl~4.8s-2HThe methylene protons of the chloromethyl group are expected to be a singlet and significantly downfield due to the deshielding effect of the adjacent chlorine atom.
Pyridine H~7.5-8.8m~5-84HThe four protons on the pyridine ring will appear as a complex multiplet. Due to the hydrochloride form, the pyridine nitrogen is protonated, leading to a general downfield shift of all pyridine protons. The exact shifts and coupling patterns will depend on the specific substitution pattern, but they will be in the aromatic region.[3]
N-H (Pyridine)>10br s-1HThe proton on the pyridinium nitrogen is expected to be a broad singlet at a very downfield chemical shift due to its acidic nature and potential for exchange with residual water in the solvent.

Causality in Spectral Features:

  • The singlet nature of the pyrazole protons (H-3' and H-5') is a key diagnostic feature, confirming the substitution pattern on the pyrazole ring.

  • The downfield shift and integration of the -CH₂Cl group to 2H is strong evidence for the presence of the chloromethyl moiety.

  • The complex multiplet in the aromatic region integrating to 4H is characteristic of a mono-substituted pyridine ring.

  • The presence of a broad, downfield N-H signal confirms the hydrochloride salt form.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Same as for ¹H NMR.

  • Instrument Parameters (125 MHz Spectrometer):

    • Number of Scans (NS): 1024 or more (¹³C has a low natural abundance, requiring more scans).

    • Relaxation Delay (D1): 5 seconds (some quaternary carbons can have long relaxation times).

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0 to 200 ppm.

    • Pulse Program: A standard proton-decoupled experiment is used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Data and Interpretation

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C-3'~130The C-3 of the pyrazole ring.[4]
C-4'~110The C-4 of the pyrazole, attached to the chloromethyl group.
C-5'~140The C-5 of the pyrazole, typically the most downfield of the pyrazole carbons.
-CH₂Cl~45The carbon of the chloromethyl group is in the aliphatic region but is deshielded by the chlorine atom.
Pyridine C~120-150The five carbons of the pyridine ring will appear in the aromatic region. The carbon attached to the pyrazole ring (C-2) will be the most downfield.

Self-Validation through 2D NMR:

To unequivocally assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

  • HSQC: This experiment correlates each proton with the carbon to which it is directly attached. This would confirm the assignments of the pyrazole and pyridine C-H pairs and the -CH₂Cl group.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would be:

    • The -CH₂Cl protons to the C-3', C-4', and C-5' of the pyrazole ring, confirming the position of the chloromethyl group.

    • The H-5' proton of the pyrazole to the C-2 of the pyridine ring, confirming the point of attachment between the two rings.

Workflow for NMR-based Structure Confirmation

NMR_Workflow cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_2D 2D NMR cluster_interpretation Structure Confirmation H_NMR Acquire ¹H Spectrum Integrate Integration H_NMR->Integrate Multiplicity Multiplicity Analysis H_NMR->Multiplicity ChemShift_H Chemical Shift Analysis H_NMR->ChemShift_H Framework Establish C-H Framework Integrate->Framework Multiplicity->Framework ChemShift_H->Framework C_NMR Acquire ¹³C Spectrum NumSignals Count Carbon Signals C_NMR->NumSignals ChemShift_C Chemical Shift Analysis C_NMR->ChemShift_C NumSignals->Framework ChemShift_C->Framework HSQC HSQC Connectivity Confirm Connectivity HSQC->Connectivity HMBC HMBC Final_Structure Final Structure Elucidation HMBC->Final_Structure Framework->HSQC Connectivity->HMBC

Caption: A logical workflow for the confirmation of the molecular structure using a suite of NMR experiments.

Part II: Confirming the Mass and Connectivity - Mass Spectrometry

Mass spectrometry (MS) is a powerful technique that provides information about the mass-to-charge ratio (m/z) of ions. For our target molecule, high-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition, and tandem mass spectrometry (MS/MS) will provide valuable information about the molecule's connectivity through its fragmentation pattern.

Experimental Protocol: ESI-HRMS and MS/MS

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Parameters (ESI-Q-TOF Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is well-suited for polar molecules and salts, minimizing in-source fragmentation and preserving the molecular ion.

    • Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) for high resolution and accurate mass measurements.

    • MS Scan Range: m/z 50-500.

    • MS/MS: For fragmentation analysis, the molecular ion is isolated in the quadrupole and fragmented in a collision cell with an inert gas (e.g., argon). The resulting fragment ions are then analyzed by the TOF mass analyzer.

Predicted Mass Spectrometry Data and Interpretation

High-Resolution Mass Spectrometry (HRMS)

The molecular formula of the free base is C₉H₈ClN₃. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

  • Calculated Exact Mass for [C₉H₉³⁵ClN₃]⁺: 194.0536

  • Calculated Exact Mass for [C₉H₉³⁷ClN₃]⁺: 196.0507

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern.[5] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, we expect to see two peaks for the molecular ion, separated by 2 m/z units, with the peak at the lower m/z being approximately three times more intense. The observation of this isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.[6]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

The fragmentation pattern in MS/MS provides a roadmap of the molecule's structure. The weakest bonds are typically the first to break.[7]

Predicted Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z 194.05 Fragment1 Loss of HCl [M-Cl]⁺ m/z 159.08 M_H->Fragment1 - HCl Fragment2 Loss of CH₂Cl [M-CH₂Cl]⁺ m/z 145.07 M_H->Fragment2 - •CH₂Cl Fragment3 Pyridine fragment m/z 78.04 Fragment2->Fragment3 - Pyrazole Fragment4 Pyrazolyl fragment m/z 67.04 Fragment2->Fragment4 - Pyridine

Caption: A plausible fragmentation pathway for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine in positive ion ESI-MS/MS.

Interpretation of Key Fragments:

  • [M-Cl]⁺ (m/z 159.08): Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds.

  • [M-CH₂Cl]⁺ (m/z 145.07): Cleavage of the bond between the pyrazole ring and the chloromethyl group would result in this fragment. This is a very diagnostic peak.

  • Pyridine fragment (m/z 78.04): This would arise from the cleavage of the bond between the pyridine and pyrazole rings.[8]

  • Pyrazolyl fragment (m/z 67.04): The complementary fragment to the pyridine ion.

The presence of these fragments provides strong evidence for the proposed connectivity of the pyridine ring, the pyrazole ring, and the chloromethyl group.

Part III: The Definitive Proof - Single-Crystal X-ray Diffraction

While NMR and MS provide compelling evidence for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Growing a suitable single crystal is often the most challenging step. For a hydrochloride salt, slow evaporation of a solution in a polar solvent like ethanol or methanol, or vapor diffusion of a less polar solvent (e.g., diethyl ether) into a solution of the compound, are common techniques.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Expected Results from X-ray Crystallography

A successful crystal structure determination would provide:

  • Unambiguous confirmation of the connectivity: The precise arrangement of atoms, including the attachment of the pyridine to the N1 position of the pyrazole and the chloromethyl group at the C4 position, would be definitively established.[9][10]

  • Bond lengths and angles: These parameters can provide insights into the electronic structure of the molecule, such as the degree of aromaticity in the rings.

  • Conformation: The dihedral angle between the pyridine and pyrazole rings would be determined.

  • Intermolecular interactions: In the crystal lattice, we would expect to see hydrogen bonding between the pyridinium N-H and the chloride counter-ion, as well as other potential non-covalent interactions that dictate the crystal packing.

Visualizing the Crystal Packing

Crystal_Packing cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 Py_N1 N-H⁺ Cl_ion1 Cl⁻ Py_N1->Cl_ion1 H-bond Cl_ion3 Cl⁻ Py_N1->Cl_ion3 interionic Py_N2 N-H⁺ Py_N2->Cl_ion1 interionic Cl_ion2 Cl⁻ Py_N2->Cl_ion2 H-bond Py_N3 N-H⁺ Py_N3->Cl_ion3 H-bond

Caption: A simplified representation of the expected hydrogen bonding between the pyridinium cation and the chloride anion in the crystal lattice.

Conclusion: A Symphony of Data

The structure elucidation of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a testament to the power of a multi-faceted analytical approach. Each technique provides a unique and complementary piece of the puzzle. The ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework and the immediate electronic environment of each atom. Mass spectrometry confirms the elemental composition and provides crucial information about the connectivity through fragmentation analysis. Finally, single-crystal X-ray diffraction provides the ultimate, irrefutable evidence of the three-dimensional structure in the solid state.

By integrating the data from these techniques, we can confidently assign the structure of our target molecule, providing a solid foundation for its use in further research and development. This rigorous, self-validating approach is the hallmark of excellence in chemical analysis and a prerequisite for success in the demanding field of drug discovery.

References

  • Royal Society of Chemistry. Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • ResearchGate. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. [Link]

  • ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • RSC Publishing. Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • On-line Journal of Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride

This in-depth technical guide provides a detailed examination of a feasible synthetic pathway for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, a heterocyclic compound of interest to researchers and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed examination of a feasible synthetic pathway for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. This document is structured to offer not just a procedural outline, but also a deeper understanding of the chemical principles and strategic considerations underpinning the synthesis.

Introduction and Strategic Overview

The target molecule, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, is a bifunctional heterocyclic compound featuring a pyridine ring linked to a substituted pyrazole. The synthesis of such a molecule requires a strategic approach to ensure correct regioselectivity and functional group installation. The pathway detailed herein is a logical sequence of reactions, commencing with the formation of the core pyrazole structure, followed by the introduction of the pyridine moiety, and culminating in the functionalization of the pyrazole ring and final salt formation.

The overall synthetic strategy can be visualized as a multi-step process, beginning with the synthesis of a key intermediate, (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol. This intermediate is then converted to the desired chloromethyl derivative, which is subsequently transformed into its hydrochloride salt for improved stability and handling.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis pathway.

Synthesis_Pathway A Starting Materials: - Pyrazole Precursor - 2-Halopyridine B Step 1: N-Arylation Formation of 2-(1H-Pyrazol-1-yl)pyridine A->B Base, Solvent C Step 2: Functionalization Introduction of Hydroxymethyl Group (e.g., Vilsmeier-Haack type reaction followed by reduction) B->C Reagents for C4-functionalization D Intermediate: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol C->D Workup/Purification E Step 3: Chlorination Conversion of Alcohol to Chloride D->E Chlorinating Agent (e.g., SOCl2) F Product: 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine E->F Workup/Purification G Step 4: Salt Formation Treatment with HCl F->G Anhydrous HCl in suitable solvent H Final Product: 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride G->H Isolation

Caption: Proposed synthetic pathway for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis, drawing upon established chemical transformations for pyrazole and pyridine derivatives.

Part 1: Synthesis of the Precursor (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol

The initial phase of the synthesis focuses on constructing the core structure of the pyridinyl-pyrazole with a hydroxymethyl group at the 4-position of the pyrazole ring. This intermediate is crucial for the subsequent chlorination step.

Step 1.1: Synthesis of 2-(1H-Pyrazol-1-yl)pyridine

The formation of the bond between the pyridine and pyrazole rings is a critical step. This can be achieved through a nucleophilic substitution reaction.

  • Reaction Principle: A pyrazole, acting as a nucleophile, displaces a halide from a 2-halopyridine in the presence of a base. The choice of base and solvent is crucial to ensure good yields and prevent side reactions.

  • Experimental Protocol:

    • To a solution of pyrazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

    • Add 2-chloropyridine or 2-bromopyridine to the mixture.

    • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography to obtain pure 2-(1H-pyrazol-1-yl)pyridine.

Step 1.2: Functionalization at the C4-Position to yield (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol

With the pyridinyl-pyrazole core established, the next step is to introduce a hydroxymethyl group at the 4-position of the pyrazole ring. This can be accomplished through a formylation reaction followed by reduction.

  • Reaction Principle: A Vilsmeier-Haack type reaction can be employed to introduce a formyl group (-CHO) at the electron-rich C4 position of the pyrazole ring. Subsequent reduction of the aldehyde yields the desired alcohol.

  • Experimental Protocol:

    • Cool a solution of 2-(1H-pyrazol-1-yl)pyridine in a suitable solvent to 0 °C.

    • Slowly add a formylating agent (e.g., prepared from DMF and phosphorus oxychloride).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with an aqueous base and extract the intermediate aldehyde.

    • Without extensive purification, dissolve the crude aldehyde in a solvent like methanol.

    • Add a reducing agent such as sodium borohydride in portions at 0 °C.

    • Stir the reaction until the reduction is complete.

    • Work up the reaction by quenching with water and extracting the product.

    • Purify the crude (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol by column chromatography. A commercially available source for this intermediate is 001Chemical.[1]

Part 2: Chlorination and Salt Formation

With the key alcohol intermediate in hand, the final steps involve converting the hydroxyl group to a chloro group and then forming the hydrochloride salt.

Step 2.1: Synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

The conversion of the primary alcohol to an alkyl chloride is a standard transformation in organic synthesis.

  • Reaction Principle: Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

  • Experimental Protocol:

    • Dissolve (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol in an inert solvent like dichloromethane (DCM) or chloroform under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of thionyl chloride in the same solvent.

    • Allow the reaction to stir at room temperature and monitor its progress.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary. The chloromethylation of pyrazole rings is a known procedure.[2][3]

Step 2.2: Formation of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride

The final step is the formation of the hydrochloride salt, which often improves the crystallinity and stability of amine-containing compounds.

  • Reaction Principle: The basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid to form the corresponding salt.

  • Experimental Protocol:

    • Dissolve the purified 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

    • The final product, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, can be characterized by NMR, mass spectrometry, and elemental analysis. This product is also available from commercial suppliers like Advanced ChemBlocks.[4]

Data Summary

StepProductTypical ReagentsKey Considerations
1.12-(1H-Pyrazol-1-yl)pyridinePyrazole, 2-Halopyridine, BaseRegioselectivity of N-arylation
1.2(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanolFormylating agent, Reducing agentControl of reaction conditions for formylation
2.12-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridineThionyl chlorideAnhydrous conditions are crucial
2.22-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochlorideAnhydrous HClUse of anhydrous solvent to prevent hydrolysis

Conclusion

The synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a multi-step process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful control of reaction conditions, particularly for the N-arylation and chlorination steps, to ensure high yields and purity. The outlined pathway provides a robust framework for researchers and drug development professionals to produce this valuable chemical entity.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 5(3), 1879–1890.
  • ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • ResearchGate. (2015). Chloromethylation of pyrazole ring. Retrieved from [Link]

  • Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • ResearchGate. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 1199773-61-9, (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. Retrieved from [Link]

  • ResearchGate. (2015). Chloromethylation of Pyrazole Ring. Retrieved from [Link]

  • PubMed Central. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • PubMed Central. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Characterization of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. As a novel compound, readily available experimental spectr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. As a novel compound, readily available experimental spectral data in public databases is scarce. Therefore, this document leverages a predictive approach, grounded in the analysis of structurally analogous compounds, to offer researchers and drug development professionals a robust framework for the characterization of this molecule. Furthermore, detailed experimental protocols are provided to enable the acquisition of empirical data.

Introduction

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring linked to a chloromethyl-substituted pyrazole moiety.[1][2] The presence of these pharmacologically significant scaffolds suggests its potential utility as a building block in medicinal chemistry and materials science.[3] Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this characterization.

This guide will provide a predictive analysis of the ¹H NMR, ¹³C NMR, MS, and IR spectra of the title compound. These predictions are based on established principles of spectroscopy and comparative analysis with known data for similar structures, including 2-(chloromethyl)pyridine hydrochloride and various pyrazole derivatives.[4][5]

Molecular Structure and Predicted Spectral Features

The molecular structure of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is presented below. The hydrochloride salt form will influence the electronic environment of the pyridine ring protons in particular.[6]

Figure 1. Chemical structure of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the pyridine and pyrazole ring protons, as well as the chloromethyl group. Due to the hydrochloride salt formation, the pyridine protons are expected to be shifted downfield compared to the free base, reflecting the increased electron-withdrawing nature of the protonated nitrogen.[6]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Justification
Pyridine-H8.6 - 8.8Doublet1HAlpha to the protonated nitrogen, significant downfield shift.
Pyridine-H8.0 - 8.2Triplet1HGamma to the nitrogen, downfield shift due to overall ring deshielding.
Pyridine-H7.8 - 8.0Doublet1HAlpha to the pyrazole substituent.
Pyridine-H7.4 - 7.6Triplet1HBeta to the nitrogen.
Pyrazole-H8.3 - 8.5Singlet1HDeshielded proton on the pyrazole ring.
Pyrazole-H7.9 - 8.1Singlet1HAnother distinct pyrazole proton.
-CH₂Cl4.7 - 4.9Singlet2HMethylene protons adjacent to an electron-withdrawing chlorine and a pyrazole ring.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the proton NMR data, with distinct signals for each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Pyridine C (alpha to N)148 - 152Significant deshielding due to proximity to nitrogen.
Pyridine C (gamma to N)140 - 145Deshielded due to ring electronics.
Pyridine C (beta to N)125 - 130Less deshielded than alpha and gamma carbons.
Pyridine C (ipso to pyrazole)150 - 155Attached to the electronegative pyrazole ring.
Pyrazole C135 - 145Aromatic carbons within the pyrazole ring.
Pyrazole C (with CH₂Cl)120 - 125Carbon bearing the chloromethyl group.
-CH₂Cl40 - 45Aliphatic carbon attached to chlorine.
Predicted Mass Spectrometry (MS) Data

For mass spectrometry analysis, the molecular weight of the free base, C₉H₈ClN₃, is 193.63 g/mol .[1][7] The hydrochloride salt will likely not be observed in most ionization techniques.

Parameter Predicted Value Justification
Molecular Ion (M⁺) m/z ≈ 193.04Corresponding to the molecular weight of the free base.
Isotopic Pattern M+2 peak at ~32% of M⁺Characteristic isotopic signature of one chlorine atom.
Major Fragments m/z ≈ 158, 127, 92Predicted fragments corresponding to the loss of Cl, the chloromethyl group, and fragmentation of the pyridine ring, respectively.
Predicted Infrared (IR) Spectral Data

The IR spectrum will reveal the presence of key functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Justification
N-H stretch (pyridinium)2800 - 3200 (broad)Characteristic of the N⁺-H bond in the hydrochloride salt.
C-H stretch (aromatic)3000 - 3100C-H bonds of the pyridine and pyrazole rings.
C=N and C=C stretch1500 - 1650Aromatic ring stretching vibrations.
C-Cl stretch650 - 800Characteristic absorption for the chloromethyl group.

Experimental Protocols for Spectral Acquisition

To obtain empirical data for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectra (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Figure 2. General workflow for NMR spectral acquisition.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt form, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high polarity. Methanol-d₄ could also be considered.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher field) NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds is a good starting point.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

    • A spectral width of 0 to 160 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds are typically required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shifts using either an internal standard like Tetramethylsilane (TMS) or the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the proton signals and perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into an ESI-MS instrument.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • A mass range of m/z 50-500 should be sufficient to observe the molecular ion and major fragments.

    • If fragmentation is desired for structural confirmation, perform tandem MS (MS/MS) on the isolated molecular ion.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR setup.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ are sufficient.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a predictive framework and detailed experimental protocols for the comprehensive spectral characterization of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. By leveraging data from analogous structures, researchers can anticipate the key spectral features of this novel compound. The provided step-by-step methodologies for NMR, MS, and IR spectroscopy offer a clear path to obtaining high-quality empirical data, ensuring accurate structural verification and purity assessment. This foundational knowledge is critical for advancing the potential applications of this compound in research and development.

References

  • Sinfoo Biotech. 2-[4-(chloromethyl)pyrazol-1-yl]pyridine. [Link]

  • Institute of Molecular and Translational Medicine. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • The Royal Society of Chemistry. Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. [Link]

  • SpectraBase. 4-(Chloromethyl)pyridine hydrochloride. [Link]

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • Bulletin of the Polish Academy of Sciences, Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

Foreword: The Architectural Elegance of a Privileged Scaffold In the landscape of medicinal chemistry, the convergence of distinct pharmacophores into a single molecular entity often yields compounds of remarkable biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, the convergence of distinct pharmacophores into a single molecular entity often yields compounds of remarkable biological potential. The subject of this technical guide, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, represents a compelling example of such molecular architecture. It marries the well-established therapeutic relevance of the pyrazole nucleus with the versatile chemical and biological profile of the pyridine ring. The inclusion of a reactive chloromethyl group further enhances its utility as a versatile intermediate for the synthesis of diverse compound libraries. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound, grounded in established scientific principles and methodologies. We will delve into its synthesis, explore its potential as an inhibitor of key signaling pathways implicated in fibrosis and cancer, and discuss its prospective role in antimicrobial drug discovery.

I. Physicochemical Properties and Synthesis

Core Characteristics

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a solid, typically appearing as a white to off-white powder. Its hydrochloride salt form generally confers greater water solubility compared to the free base, which is advantageous for biological assays.[1]

PropertyValueSource
CAS Number 1449117-51-4
Molecular Formula C₉H₉Cl₂N₃
Molecular Weight 230.1 g/mol
Appearance Solid[2]
Solubility Soluble in water[1]
Melting Point 140 - 145 °C[2]
Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Arylation R1 4-(Hydroxymethyl)-1H-pyrazole I1 4-(Chloromethyl)-1H-pyrazole R1->I1 Toluene, 0-10°C R2 Thionyl Chloride (SOCl₂) R2->I1 R3 2-Halopyridine (e.g., 2-chloropyridine) P 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine R3->P Base Base (e.g., K₂CO₃) Base->P DMF, Heat I1->P Final_Product 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride P->Final_Product HCl in Ether

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-(Chloromethyl)-1H-pyrazole

This step involves the chlorination of 4-(hydroxymethyl)-1H-pyrazole.

  • Protocol:

    • Dissolve 4-(hydroxymethyl)-1H-pyrazole in an appropriate anhydrous solvent such as toluene.

    • Cool the solution to 0-10 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, the reaction mixture can be worked up by quenching with a saturated sodium bicarbonate solution and extracting the product with an organic solvent.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-(chloromethyl)-1H-pyrazole.[1]

Step 2: Synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine and its Hydrochloride Salt

This step involves the N-arylation of the pyrazole with a 2-halopyridine.

  • Protocol:

    • To a solution of 4-(chloromethyl)-1H-pyrazole in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate.

    • Add 2-chloropyridine to the mixture.

    • Heat the reaction mixture and monitor its progress by TLC.[6]

    • After completion, the reaction is cooled and partitioned between water and an organic solvent like ethyl acetate.

    • The organic layer is washed with brine, dried, and concentrated.

    • The crude product can be purified by column chromatography on silica gel.

    • To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent like diethyl ether, and a solution of HCl in ether is added, leading to the precipitation of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

II. Potential Application in Anti-Fibrotic Therapy: Targeting the TGF-β/ALK5 Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of fibrotic diseases.[7][8] The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that plays a pivotal role in initiating the intracellular signaling cascade upon TGF-β binding.[9] Notably, compounds with a 2-(1H-pyrazol-1-yl)pyridine scaffold have been identified as potent inhibitors of ALK5, demonstrating their potential in mitigating fibrosis.[3]

TGF_beta_Pathway TGFb TGF-β Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binds ALK5 ALK5 (TGFβR1) Kinase Domain Receptor->ALK5 Activates SMAD Smad2/3 Phosphorylation ALK5->SMAD Catalyzes Smad4 Smad4 Complex Formation SMAD->Smad4 Nucleus Nucleus Smad4->Nucleus Translocates to Gene_Expression Fibrotic Gene Expression (e.g., Collagen, PAI-1) Nucleus->Gene_Expression Upregulates Inhibitor 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Inhibitor->ALK5 Inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

Experimental Workflow: In Vitro Evaluation of ALK5 Inhibition and Anti-Fibrotic Activity

A. ALK5 Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on ALK5 kinase activity.

  • Methodology: A radiometric kinase assay or an ADP-Glo™ kinase assay can be employed.[10][11]

    • Reaction Setup: In a 96-well plate, combine recombinant human ALK5 enzyme, a suitable substrate (e.g., myelin basic protein), and varying concentrations of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

    • Initiation: Start the kinase reaction by adding ATP (for radiometric assay, [γ-³²P]ATP is used).

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

    • Termination and Detection:

      • Radiometric Assay: Stop the reaction by adding phosphoric acid and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

      • ADP-Glo™ Assay: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction to produce a luminescent signal.[10]

    • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the ALK5 kinase activity.

B. Cellular Model of TGF-β-Induced Fibrosis

  • Objective: To assess the compound's ability to counteract the pro-fibrotic effects of TGF-β in a cellular context.[12][13][14]

  • Cell Line: Human dermal fibroblasts or a relevant renal fibroblast cell line.

  • Methodology:

    • Cell Culture: Culture the fibroblasts in a 96-well plate until they reach confluence.

    • Treatment: Treat the cells with TGF-β1 to induce a fibrotic response. Concurrently, treat different wells with varying concentrations of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.[12]

    • Incubation: Incubate the plates for 24-48 hours.

    • Endpoint Analysis:

      • Collagen Deposition: Quantify the amount of collagen deposition using Sirius Red staining followed by spectrophotometric analysis.

III. Potential Application in Oncology: A Scaffold for Kinase Inhibitor Development

The pyrazole and pyridine moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in the architecture of approved kinase inhibitors for cancer therapy.[9] Many of these inhibitors function by competing with ATP for binding to the kinase domain of oncoproteins, thereby blocking downstream signaling pathways that drive cell proliferation and survival. The structural features of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride make it an attractive starting point for the development of novel kinase inhibitors.

Hypothetical Experimental Workflow: Screening for Anticancer Activity

A. Cell Viability Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines.[15][16][17][18]

  • Cell Lines: A panel of cancer cell lines relevant to kinases that are often targeted by pyrazole-containing inhibitors, such as A549 (non-small cell lung cancer) or K562 (chronic myeloid leukemia).[19]

  • Methodology:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride and incubate for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) to determine the compound's potency.

Anticancer_Workflow Start Start: 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride MTT MTT Cell Viability Assay (e.g., A549, K562 cell lines) Start->MTT Kinase_Profiling Kinase Profiling Panel (Identify potential targets) MTT->Kinase_Profiling If active Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling pathways) Kinase_Profiling->Mechanism Lead_Opt Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Opt End Potential Anticancer Drug Candidate Lead_Opt->End

Caption: Workflow for evaluating anticancer potential.

IV. Potential Application in Antimicrobial Research

Pyridine and pyrazole derivatives have a long history of investigation for their antimicrobial properties.[20] The unique structural combination in 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride presents an opportunity to explore its efficacy against a range of bacterial and fungal pathogens.

Experimental Workflow: Antimicrobial Screening
  • Objective: To determine the antimicrobial spectrum and potency of the compound.

  • Methodology: Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[21]

    • Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be selected.

    • Compound Preparation: Prepare a series of twofold dilutions of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride in a 96-well microtiter plate containing appropriate growth media.

    • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

    • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

V. Conclusion and Future Directions

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a molecule of significant interest for researchers in drug discovery and development. Its synthesis is achievable through established chemical reactions, and its structural motifs suggest a high potential for biological activity. The presented experimental workflows provide a roadmap for the systematic investigation of its anti-fibrotic, anticancer, and antimicrobial properties. Further research, including lead optimization through modification of the chloromethyl group, could lead to the development of novel therapeutic agents with improved potency and selectivity. This technical guide serves as a foundational resource to inspire and direct future investigations into this promising compound.

References

  • de Gouville, A. C., Boullay, V., Krysa, G., Pilot, J., Brusq, J. M., Loriolle, F., ... & Huet, S. (2005). Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British journal of pharmacology, 145(6), 777–786. [Link]

  • Xu, Q., Norman, J. T., Shrivastav, S., & Lucio-Cazana, J. (2007). In vitro models of TGF-β-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Journal of Physiology-Renal Physiology, 293(2), F631-F640. [Link]

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  • Xu, Q., Norman, J. T., Shrivastav, S., Lucio-Cazana, J., & Kopp, J. B. (2007). In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American journal of physiology. Renal physiology, 293(2), F631–F640. [Link]

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Exploratory

Introduction: The Convergence of Pyrazole and Pyridine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride: A Strategic Synthetic Intermediate In the landscape of medicinal chemistry, pyrazole and pyridine rings stand out as "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride: A Strategic Synthetic Intermediate

In the landscape of medicinal chemistry, pyrazole and pyridine rings stand out as "privileged scaffolds." Their prevalence in FDA-approved drugs is a testament to their versatile physicochemical properties and their ability to form critical interactions with biological targets.[1] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are key components in a multitude of pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[2][3] Similarly, the pyridine ring is a cornerstone in drug design, enhancing solubility and participating in essential hydrogen bonding and π-stacking interactions within protein active sites.[1]

The strategic combination of these two moieties into a single molecular entity creates a powerful building block for drug discovery programs. "2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride" emerges as a highly valuable synthetic intermediate precisely for this reason. It offers the combined benefits of both heterocyclic systems, along with a reactive chloromethyl group that serves as a versatile handle for molecular elaboration. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, properties, and strategic applications of this important intermediate.

Physicochemical Properties and Characterization

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is typically a solid powder. Its structure features a pyridine ring linked at the 2-position to the N1-position of a pyrazole ring, which is further substituted at the C4-position with a chloromethyl group. The hydrochloride salt form enhances stability and improves handling characteristics.

PropertyValueSource
CAS Number 1449117-51-4[4]
Molecular Formula C₉H₉Cl₂N₃[4]
Molecular Weight 230.1 g/mol [4]
Appearance White to off-white powderGeneric
Purity Typically >95%[4]

Standard analytical techniques are used to confirm the identity and purity of the intermediate. Proton and Carbon-13 NMR spectroscopy would verify the core structure and the presence of the chloromethyl group, while mass spectrometry would confirm the molecular weight.

Synthesis of the Intermediate: A Strategic Approach

The synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a multi-step process designed for efficiency and control. A logical and field-proven pathway involves the construction of the pyrazolyl-pyridine core followed by the functionalization of the C4 position.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Arylation cluster_2 Step 3 & 4: Chlorination & Salt Formation A 1,1,3,3-Tetramethoxypropane + Hydrazine B 4-(Hydroxymethyl)-1H-pyrazole A->B  Cyclization   D (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol B->D  + C  Cu-catalyzed coupling   C 2-Chloropyridine F 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride (Final Product) D->F  + E  HCl in situ   E Thionyl Chloride (SOCl₂)

Caption: Proposed synthetic workflow for the target intermediate.

Detailed Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol [5]

  • Rationale: This two-step, one-pot approach begins with the formation of a pyrazole ring bearing a versatile hydroxymethyl group. This is immediately followed by an N-arylation reaction with 2-chloropyridine. Copper-catalyzed coupling is a standard and effective method for forming C-N bonds between N-heterocycles.

  • Procedure:

    • To a solution of 4-(hydroxymethyl)-1H-pyrazole (1.0 eq) in a suitable solvent like DMF, add 2-chloropyridine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and a copper(I) iodide (CuI, 0.1 eq) catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 4-6 hours, monitoring progress by TLC or LC-MS.[2]

    • Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent such as ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product via column chromatography to yield pure (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol.

Step 3 & 4: Chlorination and Hydrochloride Salt Formation

  • Rationale: The conversion of the primary alcohol to a chloromethyl group is a critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl) that are easily removed. The HCl generated in situ protonates the basic pyridine nitrogen, directly forming the desired hydrochloride salt.

  • Procedure:

    • Dissolve (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or chloroform under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • The resulting precipitate is the hydrochloride salt. Collect the solid by filtration, wash with cold, dry diethyl ether to remove any excess SOCl₂, and dry under vacuum to yield 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

Applications as a Strategic Synthetic Intermediate

The primary utility of this intermediate lies in the reactivity of the chloromethyl group, which is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the pyrazolyl-pyridine scaffold onto a wide variety of nucleophilic molecules, making it a cornerstone for building libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors.[2][6]

Application_Workflow Intermediate 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine (Electrophile) Product Target Molecule (e.g., Kinase Inhibitor Precursor) Intermediate->Product Sₙ2 Reaction Nucleophile Nucleophile (R-NH₂, R-OH, R-SH, etc.) Nucleophile->Product

Caption: General reaction scheme for the intermediate.

Representative Protocol: N-Alkylation for Kinase Inhibitor Scaffolds

Many kinase inhibitors, such as Pazopanib, feature a core structure where a heterocyclic amine is linked to another scaffold.[7][8][9] This intermediate is ideal for constructing such molecules.

  • Rationale: This protocol demonstrates the coupling of the intermediate with a generic amine, a common reaction in the synthesis of many biologically active compounds. The use of a non-nucleophilic base is crucial to deprotonate the amine without competing in the Sₙ2 reaction.

  • Procedure:

    • To a solution of a nucleophilic amine (e.g., N,2,3-trimethyl-2H-indazol-6-amine, 1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).

    • Add 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (1.1 eq) portion-wise at room temperature.

    • Heat the mixture to 50-70 °C and stir for 4-12 hours, monitoring the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization to obtain the desired final compound.

The Strategic Advantage in Drug Design

The choice of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine as a building block is a deliberate design strategy that leverages the distinct properties of its constituent parts.

  • The Pyrazole Moiety : It acts as a bioisostere for other aromatic rings but with improved physicochemical properties like lower lipophilicity compared to a benzene ring.[10] The two nitrogen atoms provide distinct hydrogen bond donor (N-H like) and acceptor (pyridine-like) capabilities, crucial for anchoring a drug molecule into a protein's active site.[1]

  • The Pyridine Moiety : This ring is a well-established pharmacophore that enhances aqueous solubility and can form key hydrogen bonds or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in kinase domains.[1]

  • The Chloromethyl Linker : This functional group is the key to the intermediate's utility. It provides a reactive site for covalent bond formation under relatively mild conditions, allowing for the systematic exploration of different substituents and linkers to optimize a drug candidate's potency and selectivity.[11]

Pharmacophore cluster_0 Pharmacophoric Features Pyridine Pyridine Ring • H-Bond Acceptor • π-π Stacking • Solubility Linker Chloromethyl Linker • Reactive Electrophile • Covalent Linkage Point Pyrazole Pyrazole Ring • H-Bond Donor/Acceptor • Bioisostere

Caption: Key pharmacophoric features of the intermediate.

Safety and Handling

As with all chlorinated organic compounds, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride should be handled with appropriate safety precautions. It is an irritant and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. As a hydrochloride salt, it may be corrosive and hygroscopic.

Conclusion

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is more than just a chemical; it is a strategically designed building block that empowers medicinal chemists.[12] By combining the favorable pharmacophoric features of both pyrazole and pyridine with a highly versatile reactive linker, it provides an efficient and modular entry point for the synthesis of complex molecules. Its application significantly streamlines the discovery and optimization of novel therapeutics, particularly in the competitive field of kinase inhibitor development. This guide has outlined its synthesis, reactivity, and strategic importance, providing researchers with the foundational knowledge to effectively leverage this powerful intermediate in their drug discovery endeavors.

References

  • El-Sayed, M. A. A., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(1), 1-18. Available from: [Link]

  • Mishra, A., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1-17. Available from: [Link]

  • Harding, L. P., et al. (2019). Synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine, and the Spin State Behaviour of Its Iron(II) Complex Salts. Magnetochemistry, 5(2), 29. Available from: [Link]

  • (2021). Preparation method of pazopanib intermediate. Google Patents. CN112538073A.
  • 001CHEMICAL. (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(16), 4988. Available from: [Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381-14459. Available from: [Link]

  • Alam, M. J., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4230. Available from: [Link]

  • (2012). A process for the preparation of pazopanib using novel intermediate. Google Patents. WO2012073254A1.
  • Snieckus, V., et al. (2018). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 23(11), 2948. Available from: [Link]

  • Patel, R. (2023). Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. ResearchGate. Available from: [Link]

  • Fun, H.-K., et al. (2013). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ResearchGate. Available from: [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • (2013). The preparation method of the intermediate of pazopanib hydrochloride. Google Patents. CN103373989B.
  • Chemistry Steps. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]

  • Lindsley, C. W., et al. (2006). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 16(5), 1179-1182. Available from: [Link]

  • Lavilla, R., et al. (2014). European Journal of Medicinal Chemistry. UPCommons. Available from: [Link]

  • Koca, M., et al. (2021).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride

Introduction: A Versatile Scaffold for Medicinal Chemistry The convergence of pyrazole and pyridine rings within a single molecular framework has yielded a plethora of biologically active compounds, marking this heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

The convergence of pyrazole and pyridine rings within a single molecular framework has yielded a plethora of biologically active compounds, marking this heterocyclic system as a "privileged scaffold" in modern drug discovery.[1][2][3] Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the pyridine moiety is a cornerstone in numerous pharmaceutical agents due to its ability to engage in critical hydrogen bonding and other intermolecular interactions with biological targets.[4]

The subject of this guide, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, is a highly valuable and reactive intermediate. Its utility stems from the presence of a chloromethyl group attached to the pyrazole ring. This functional group serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the strategic introduction of diverse chemical functionalities, enabling the synthesis of extensive compound libraries for screening and lead optimization in drug development programs.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on leveraging 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for a range of common nucleophiles.

Mechanistic Overview: The SN2 Pathway

The nucleophilic substitution at the chloromethyl group of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5][6] In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.[6]

The hydrochloride form of the starting material necessitates the use of a base in the reaction. The base serves a dual purpose: it neutralizes the hydrochloride to liberate the free pyridine, and it deprotonates the nucleophile (if it is not already anionic), thereby increasing its nucleophilicity.

SN2_Mechanism

Experimental Protocols

The following protocols are designed to be robust and adaptable for various nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Reaction with Thiol Nucleophiles

This protocol details the synthesis of 4-(thiomethyl) derivatives of the pyrazolylpyridine scaffold, which are of interest in the development of herbicidal agents.[7]

Materials:

  • 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add the thiol (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (1.0 eq) portion-wise.

  • Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • After completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionReference
Base Sodium Hydride (NaH)[7]
Solvent N,N-Dimethylformamide (DMF)[7]
Temperature 60 °C[7]
Time 4 hours[7]
Protocol 2: Reaction with Amine Nucleophiles

This protocol provides a general method for the synthesis of 4-(aminomethyl) derivatives, a common structural motif in pharmacologically active compounds.

Materials:

  • 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve the amine (1.5 eq) and potassium carbonate (2.0 eq) in acetonitrile (to make a 0.3 M solution with respect to the substrate).

  • Add 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 12 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

ParameterConditionRationale
Base Potassium Carbonate (K₂CO₃)A mild inorganic base suitable for most amine nucleophiles.
Solvent Acetonitrile (MeCN)A polar aprotic solvent that facilitates S(_N)2 reactions.
Temperature 80 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Time 12 hoursA typical timeframe for these reactions to reach completion.
Protocol 3: Reaction with Oxygen Nucleophiles (Alcohols/Phenols)

This protocol describes the synthesis of ether derivatives by reacting with alcohols or phenols.

Materials:

  • 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

  • Alcohol or phenol (e.g., methanol, phenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add the alcohol or phenol (1.1 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the alkoxide/phenoxide.

  • Add 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (1.0 eq).

  • Stir the reaction at room temperature for 4-6 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong base required to deprotonate less acidic alcohols.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively solvates the ions.
Temperature Room Temperature to 50 °CMilder conditions are often sufficient for these reactions.
Time 4-6 hoursReaction times can vary based on the nucleophilicity of the alcohol/phenol.

Experimental Workflow Visualization

experimental_workflow

Conclusion

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a versatile and valuable building block for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for its application in nucleophilic substitution reactions, enabling the creation of diverse molecular architectures for drug discovery and development. The straightforward S(_N)2 reactivity, coupled with the ability to modulate reaction conditions for different nucleophiles, underscores the strategic importance of this intermediate in medicinal chemistry.

References

  • Symmetry Analysis in Mechanistic Studies of Nucleophilic Substitution and β-Elimination Reactions. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, August 5). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). MDPI. Retrieved January 26, 2026, from [Link]

  • Theoretical study of nucleophilic substitution at two-coordinate sulfur. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2025, October 14). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Two Mechanistic Models for Nucleophilic Substitution. (2021, September 12). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Nucleophilic Substitution Reactions of Pyridine. (2020, July 10). YouTube. Retrieved January 26, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. Retrieved January 26, 2026, from [Link]

  • Nucleophilic substitution of pyridine. (2017, August 7). YouTube. Retrieved January 26, 2026, from [Link]

  • Theoretical study on the mechanism and enantioselectivity of NHC-catalyzed intramolecular SN2′ nucleophilic substitution: what are the roles of NHC and DBU? (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 26, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Nucleophilic Substitution at Thiophosphoryl Center (P=S). (n.d.). Scientific & Academic Publishing. Retrieved January 26, 2026, from [Link]

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Application

Application Notes and Protocols: 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride as a Versatile Building Block in Material Science

For: Researchers, materials scientists, and drug development professionals. Introduction: Unveiling a Bifunctional Architecton 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a heterocyclic compound disting...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, materials scientists, and drug development professionals.

Introduction: Unveiling a Bifunctional Architecton

2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a heterocyclic compound distinguished by its unique trifecta of functional components: a pyridine ring, a pyrazole ring, and a reactive chloromethyl group. This combination makes it a highly valuable, yet underexplored, building block or "architecton" for the rational design of advanced functional materials.

  • Pyridine and Pyrazole Moieties: Both heterocycles are excellent coordinating ligands for a vast array of metal ions. Their nitrogen atoms act as Lewis bases, enabling the self-assembly of complex supramolecular structures such as Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] The specific geometry and electronic properties of the bidentate pyrazolyl-pyridine unit can be exploited to template the formation of materials with tailored catalytic, sensing, or photophysical properties.[3][4]

  • Chloromethyl Group: This functional group is a reactive electrophilic site, primarily serving as a covalent anchor.[5] It readily participates in nucleophilic substitution reactions, allowing the entire molecule to be grafted onto surfaces, polymers, or other organic structures. This "post-synthetic" or "pre-synthetic" modification capability is the key to integrating the desirable metal-coordinating properties of the pyrazolyl-pyridine core into larger material systems.[6][7]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a wider range of reaction conditions. This guide provides detailed protocols and scientific rationale for two primary applications of this versatile molecule in material science: the functionalization of solid supports and the synthesis of novel linkers for Metal-Organic Frameworks.

Compound Property Value Source
CAS Number 1449117-51-4[8]
Molecular Formula C₉H₉Cl₂N₃[8]
Molecular Weight 230.1 g/mol [8]
Appearance Typically a powder or solid[9]
Primary Reactive Sites Chloromethyl (for covalent grafting), Pyrazole & Pyridine Nitrogens (for metal coordination)[2][5]

Application I: Covalent Immobilization onto Surfaces for Heterogeneous Catalysis and Metal Ion Sequestration

The ability to immobilize homogeneous catalysts or metal-chelating agents onto a solid support is a cornerstone of green chemistry, simplifying catalyst recovery and preventing product contamination. The chloromethyl group of the title compound is an ideal handle for such immobilization.

Scientific Rationale

The core principle is a classic nucleophilic substitution reaction (Williamson ether synthesis or similar alkylation) where a nucleophilic group on a solid support (e.g., hydroxyl groups on silica gel) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a stable covalent bond. Once grafted, the exposed pyrazolyl-pyridine sites are free to coordinate with metal ions, creating a solid-supported catalyst or a selective sorbent for heavy metal removal.

The choice of base is critical; it must be strong enough to deprotonate the surface nucleophile but not so strong as to cause unwanted side reactions or degradation of the support. A non-nucleophilic base like sodium hydride or a hindered amine is often preferred.

Workflow for Surface Functionalization

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Characterization A Activate Silica Support (Acid wash, dry at 150°C) B Suspend activated silica in dry Toluene A->B C Add Sodium Hydride (NaH) (Deprotonation of Si-OH) B->C D Add 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride C->D Allow stirring for 1-2h E Heat under N2 (e.g., 80-100°C, 24h) D->E F Quench excess NaH (Careful addition of Ethanol) E->F G Filter, wash with Toluene, Ethanol, Water, Acetone F->G H Dry under vacuum G->H I Characterize: FT-IR, XPS, TGA H->I

Caption: Workflow for grafting onto a silica support.

Detailed Protocol: Functionalization of Silica Gel

Objective: To covalently attach 2-(4-(pyrazol-1-yl)methyl)pyridine moieties to the surface of silica gel.

Materials:

  • 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

  • Silica gel (high surface area, e.g., 230-400 mesh)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Ethanol, Deionized Water, Acetone

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus with a drying tube

Procedure:

  • Silica Activation (Pre-treatment):

    • Stir 10.0 g of silica gel in 1 M HCl for 4 hours to remove trace metal impurities.

    • Filter and wash extensively with deionized water until the filtrate is neutral (pH 7).

    • Dry the silica gel in an oven at 150°C for at least 12 hours to remove physisorbed water and expose surface silanol (Si-OH) groups. Cool under vacuum.

  • Deprotonation:

    • In a flame-dried 250 mL three-neck flask under a positive pressure of N₂, suspend the 10.0 g of activated silica in 100 mL of anhydrous toluene.

    • Carefully add 1.0 g (~25 mmol) of NaH dispersion. Caution: NaH reacts violently with water. Ensure all glassware is scrupulously dry.

    • Stir the suspension at room temperature for 2 hours. This allows the NaH to deprotonate the surface silanol groups, forming reactive Si-O⁻Na⁺ sites.

  • Grafting Reaction:

    • Dissolve 2.3 g (10 mmol) of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride in a minimal amount of dry DMF (if needed for solubility) or add directly as a solid if sufficiently soluble in hot toluene. Add this to the silica suspension.

    • Heat the reaction mixture to 90°C and maintain under reflux with vigorous stirring for 24 hours.

  • Workup and Purification:

    • Cool the mixture to room temperature.

    • Carefully quench any unreacted NaH by the slow, dropwise addition of 10 mL of ethanol. Observe for cessation of hydrogen gas evolution.

    • Filter the functionalized silica using a Büchner funnel.

    • Wash the solid sequentially with 50 mL portions of toluene, ethanol, deionized water, and finally acetone to remove unreacted starting material, salts, and solvent.

    • Dry the resulting white powder under high vacuum at 60°C for 12 hours.

Self-Validation and Characterization:

  • FT-IR Spectroscopy: Compare the spectra of bare silica and the functionalized silica. Look for the appearance of new peaks corresponding to the aromatic C-H and C=N stretching of the pyridine and pyrazole rings (~1400-1600 cm⁻¹).

  • X-ray Photoelectron Spectroscopy (XPS): An N 1s signal in the survey scan will confirm the successful incorporation of the nitrogen-containing ligand.

  • Thermogravimetric Analysis (TGA): A greater weight loss for the functionalized silica compared to the bare silica upon heating (e.g., up to 800°C) indicates the mass of the grafted organic material.

Application II: Precursor for Bifunctional Linkers in Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal nodes and organic linkers. The properties of a MOF are directly determined by the geometry and functionality of its linkers. The title compound can be elaborated into a bifunctional linker suitable for MOF synthesis.

Scientific Rationale

Standard MOF synthesis requires linkers with at least two coordinating sites, typically carboxylates, that can bridge between metal centers. Our starting material has the metal-coordinating pyrazolyl-pyridine unit, but the chloromethyl group is not a typical linker function. Therefore, a synthetic transformation is required to convert the chloromethyl group into a second coordinating group, such as a carboxylate.

A reliable two-step process involves:

  • Nucleophilic substitution: Reacting the chloromethyl group with a nucleophile like the anion of ethyl 4-hydroxybenzoate. This attaches a benzoate ester moiety.

  • Saponification: Hydrolyzing the ester to the corresponding carboxylic acid, yielding a linker with both a pyridyl-pyrazole head for one metal and a carboxylate tail for another.

This new linker can then be used in solvothermal synthesis with a metal salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) to generate a novel MOF.[10][11]

Synthetic Workflow for Linker and MOF

G cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: MOF Synthesis cluster_2 Step 3: Isolation & Characterization A React 2-(4-(chloromethyl)...HCl with Ethyl 4-hydroxybenzoate (Base, DMF, Heat) B Isolate Ester Intermediate A->B C Hydrolyze Ester (NaOH, EtOH/H2O, Reflux) B->C D Acidify to precipitate Carboxylic Acid Linker (L-COOH) C->D E Combine L-COOH, Metal Salt (e.g., Zn(NO3)2·6H2O) in Solvent (e.g., DMF/EtOH) D->E Use in next step F Seal in Teflon-lined Autoclave E->F G Heat (Solvothermal Reaction) (e.g., 100-120°C, 1-3 days) F->G H Cool, collect crystals by filtration G->H I Wash with fresh solvent H->I J Dry I->J K Characterize: SC-XRD, PXRD, TGA, BET J->K

Caption: Workflow for linker synthesis and subsequent MOF formation.

Detailed Protocol: Synthesis of a Carboxylate-Functionalized Linker and a Hypothetical MOF

Part A: Synthesis of 4-((1-(pyridin-2-yl)-1H-pyrazol-4-yl)methoxy)benzoic acid (Linker L-COOH)

Materials:

  • 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

  • Ethyl 4-hydroxybenzoate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Hydrochloric acid (HCl)

Procedure:

  • Ester Formation:

    • To a solution of ethyl 4-hydroxybenzoate (1.66 g, 10 mmol) in 50 mL of DMF, add K₂CO₃ (2.76 g, 20 mmol).

    • Stir the mixture at 60°C for 30 minutes to form the phenoxide.

    • Add 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (2.30 g, 10 mmol) and stir the mixture at 80°C for 12 hours.

    • Cool to room temperature and pour into 200 mL of ice water. Extract the product with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent. Purify the crude ester by column chromatography (EtOAc/Hexanes gradient).

  • Saponification (Hydrolysis):

    • Dissolve the purified ester intermediate in 50 mL of a 1:1 mixture of ethanol and water.

    • Add NaOH (0.8 g, 20 mmol) and reflux the solution for 4 hours.

    • Cool the mixture and reduce the volume by half using a rotary evaporator.

    • Acidify the remaining aqueous solution to pH ~4-5 with 1 M HCl. A precipitate should form.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final linker, L-COOH.

Characterization: ¹H NMR and ¹³C NMR to confirm the structure; Mass Spectrometry for molecular weight verification.

Part B: Solvothermal Synthesis of a Zn-(L-COO) MOF

Materials:

  • Linker L-COOH (from Part A)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reaction Setup:

    • In a 20 mL glass vial, combine the linker L-COOH (29.5 mg, 0.1 mmol) and Zn(NO₃)₂·6H₂O (29.7 mg, 0.1 mmol).

    • Add 10 mL of DMF.

    • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the vial inside a Teflon-lined stainless steel autoclave.

    • Place the autoclave in a programmable oven and heat to 110°C for 48 hours.

    • Allow the oven to cool slowly to room temperature over 24 hours.

  • Isolation:

    • Open the autoclave and collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 5 mL), then soak in fresh acetone for 24 hours (replacing the acetone twice) to exchange the high-boiling DMF solvent.

    • Dry the activated MOF crystals under vacuum.

Self-Validation and Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, connectivity, and pore geometry.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline material.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and porosity of the activated MOF.

Safety and Handling

  • Chloromethyl Compounds: Compounds containing a chloromethyl group are often lachrymators and irritants. Handle 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reactivity: The hydrochloride salt is acidic.[13] It is incompatible with strong bases and strong oxidizing agents.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • PubMed. Crystal structure of 2-[bis(1H-pyrazol-1-yl)meth-yl]pyridine. Available from: [Link]

  • PubMed. 2-[1-(9-Anthrylmeth-yl)-1H-pyrazol-3-yl]pyridine. Available from: [Link]

  • ResearchGate. 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Available from: [Link]

  • MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Available from: [Link]

  • Nature. Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Available from: [Link]

  • RSC Publishing. Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]

  • NIH. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Available from: [Link]

  • PubMed Central. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Available from: [Link]

  • PubMed. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Available from: [Link]

  • RSC Publishing. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Available from: [Link]

  • RSC Publishing. A highly luminescent entangled metal–organic framework based on pyridine-substituted tetraphenylethene for efficient pesticide detection. Available from: [Link]

  • ResearchGate. Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Available from: [Link]

  • PubMed. Transition-metal-catalyzed C-H functionalization of pyrazoles. Available from: [Link]

  • NIH. 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2). Available from: [Link]

  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Der Pharma Chemica. Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Available from: [Link]

  • PubChem. 4-(Chloromethyl)pyridine. Available from: [Link]

  • Wikipedia. Pyridinium chloride. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

Welcome to the technical support center for the synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yield, and troubleshoot common experimental challenges. My insights are drawn from established chemical principles and field-proven strategies to ensure you can achieve your synthetic goals with confidence and precision.

Introduction to the Synthetic Strategy

The synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a sequential process that requires careful control over reaction conditions to ensure high yield and purity. The overall strategy involves two primary stages:

  • Formation of the Pyrazole Ring: This involves the condensation of 2-hydrazinopyridine with a suitable 1,3-dicarbonyl compound to construct the 2-(1H-pyrazol-1-yl)pyridine intermediate.

  • Introduction of the Chloromethyl Group: This is a critical functionalization of the pyrazole ring at the C4 position. A common and controllable method involves a three-step sequence: a. Formylation: Introduction of a formyl group (-CHO) via an electrophilic substitution, such as the Vilsmeier-Haack reaction. b. Reduction: Reduction of the formyl group to a hydroxymethyl group (-CH₂OH). c. Chlorination: Conversion of the hydroxymethyl group to the desired chloromethyl group (-CH₂Cl), followed by salt formation.

This guide will address potential issues in each of these key stages in a question-and-answer format.

Visualizing the Synthetic Pathway

Synthetic_Pathway 2-Hydrazinopyridine 2-Hydrazinopyridine Intermediate_1 2-(1H-Pyrazol-1-yl)pyridine 2-Hydrazinopyridine->Intermediate_1 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate_1 Condensation Intermediate_2 2-(4-Formyl-1H-pyrazol-1-yl)pyridine Intermediate_1->Intermediate_2 Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate_2 Intermediate_3 2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)pyridine Intermediate_2->Intermediate_3 Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Intermediate_3 Final_Product 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride Intermediate_3->Final_Product Chlorination & HCl salt formation Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Final_Product

Caption: Overall synthetic workflow for 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

Troubleshooting Guide & FAQs

Part 1: Pyrazole Ring Formation

Question 1: My reaction of 2-hydrazinopyridine with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls. The reaction proceeds via a condensation-cyclization mechanism, and the initial nucleophilic attack of the hydrazine can occur at either of the carbonyl carbons.

  • Understanding the Causality: The regioselectivity is governed by the electronic and steric properties of the 1,3-dicarbonyl compound and the reaction conditions. The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

  • Troubleshooting Strategies:

    • Choice of 1,3-Dicarbonyl: If possible, using a symmetrical 1,3-dicarbonyl compound like malonaldehyde or its synthetic equivalents will circumvent this issue entirely.

    • Reaction Conditions:

      • pH Control: The reaction is often pH-sensitive. Acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while basic conditions can deprotonate the dicarbonyl, altering its reactivity. A systematic screen of pH is recommended.

      • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., toluene, dioxane).

    • Protecting Groups: In some cases, a protecting group strategy on the 1,3-dicarbonyl can be employed to differentiate the two carbonyl groups, followed by deprotection after the cyclization.

Question 2: The yield of my 2-(1H-pyrazol-1-yl)pyridine intermediate is low. What are the likely causes and how can I improve it?

Answer: Low yields in this step can often be attributed to incomplete reaction, side reactions, or difficulties in product isolation.

  • Potential Issues & Solutions:

    • Incomplete Reaction:

      • Reaction Time and Temperature: Ensure the reaction is monitored by TLC or LC-MS to confirm the consumption of the starting materials. It may require longer reaction times or higher temperatures.

      • Catalyst: While often not strictly required, a catalytic amount of acid (e.g., acetic acid) can sometimes facilitate the condensation.

    • Side Reactions:

      • Self-condensation of the 1,3-dicarbonyl: This can be minimized by the slow addition of the dicarbonyl compound to the solution of 2-hydrazinopyridine.

      • Decomposition of Starting Materials: 2-Hydrazinopyridine can be unstable, particularly at elevated temperatures. Ensure it is of high purity and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Product Isolation:

      • Work-up Procedure: The product may have some water solubility. Ensure that the aqueous layer is thoroughly extracted during work-up.

      • Purification: Column chromatography is often necessary to purify the product from unreacted starting materials and byproducts. A careful selection of the eluent system is crucial.

Part 2: Chloromethylation of the Pyrazole Ring

Question 3: I am attempting a direct chloromethylation of 2-(1H-pyrazol-1-yl)pyridine using formaldehyde and HCl, but I am getting a complex mixture of products.

Answer: Direct chloromethylation is an electrophilic aromatic substitution. While seemingly straightforward, it can lead to multiple side products.

  • Understanding the Side Reactions:

    • Poly-substitution: Both the pyrazole and pyridine rings have positions susceptible to electrophilic attack. The reaction conditions might be too harsh, leading to chloromethylation at multiple sites.

    • Formation of Bis(pyrazolyl)methane: The intermediate hydroxymethylpyrazole can react with another molecule of the starting pyrazole to form a dimeric byproduct.[1]

    • Reaction at the Pyridine Ring: While the pyrazole ring is generally more activated towards electrophilic substitution than the pyridine ring, under forcing conditions, reaction on the pyridine ring can occur.[2][3][4]

  • Recommended Alternative: A Three-Step Approach A more controlled and often higher-yielding approach is to introduce the chloromethyl group in a stepwise manner.

Step 2a: Vilsmeier-Haack Formylation

Question 4: I am having trouble with the Vilsmeier-Haack formylation of my 2-(1H-pyrazol-1-yl)pyridine. The reaction is sluggish and the yield is low.

Answer: The Vilsmeier-Haack reaction is an excellent method for introducing a formyl group onto electron-rich heterocycles.[5] However, its success is dependent on several factors.

  • Directing Effects: The pyridine ring is electron-withdrawing, which deactivates the pyrazole ring to some extent. However, the lone pair on the N1-nitrogen of the pyrazole ring directs electrophilic substitution to the C4 position.

  • Troubleshooting the Vilsmeier-Haack Reaction:

    • Reagent Stoichiometry: Ensure that an adequate excess of the Vilsmeier reagent (prepared from POCl₃ and DMF) is used. A molar ratio of 1.5 to 3 equivalents of the reagent to the substrate is a good starting point.

    • Temperature Control: The reaction often requires heating. A temperature range of 60-100 °C is typical. Monitor the reaction progress by TLC to determine the optimal temperature and time.

    • Work-up: The work-up procedure is critical. The reaction mixture must be carefully quenched by pouring it onto ice and then neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

Vilsmeier_Haack Intermediate_1 2-(1H-Pyrazol-1-yl)pyridine Electrophilic_Attack Electrophilic attack at C4 of pyrazole Intermediate_1->Electrophilic_Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Electrophilic_Attack Hydrolysis Aqueous Work-up Electrophilic_Attack->Hydrolysis Intermediate_2 2-(4-Formyl-1H-pyrazol-1-yl)pyridine Hydrolysis->Intermediate_2

Caption: Key steps in the Vilsmeier-Haack formylation of the pyrazole intermediate.

Step 2b: Reduction of the Formyl Group

Question 5: What is the best way to reduce the formyl group of 2-(4-formyl-1H-pyrazol-1-yl)pyridine to the corresponding alcohol?

Answer: The reduction of the formyl group to a primary alcohol is a standard transformation that can be achieved with high efficiency using a mild reducing agent.

  • Recommended Reagent: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is selective for aldehydes and ketones and will not reduce the aromatic pyrazole or pyridine rings.

  • Typical Protocol:

    • Dissolve the formylpyrazole in a suitable solvent, typically methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add NaBH₄ portion-wise.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction carefully with water or dilute acid.

    • Extract the product with an organic solvent.

Step 2c: Chlorination of the Hydroxymethyl Group

Question 6: My attempt to convert the hydroxymethyl group to a chloromethyl group using thionyl chloride resulted in a dark, intractable mixture.

Answer: The chlorination of the hydroxymethyl group with thionyl chloride (SOCl₂) is a common and effective method, but it can be accompanied by side reactions if not properly controlled, especially with nitrogen-containing heterocycles.[1][2][6]

  • Potential Issues & Solutions:

    • Overheating and Decomposition: The reaction can be exothermic. The addition of thionyl chloride should be done slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.

    • Reaction with the Pyridine Nitrogen: The HCl generated during the reaction will protonate the basic pyridine nitrogen, forming the hydrochloride salt. This is generally desired. However, excess thionyl chloride and high temperatures can lead to further reactions and decomposition.

    • Solvent Choice: The reaction is typically carried out in a non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform. Using pyridine as a solvent can also be an option, as it will neutralize the generated HCl.[7]

    • Catalytic DMF: In some cases, a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.[6]

Optimized Chlorination Protocol:

  • Dissolve the hydroxymethylpyrazole in anhydrous DCM.

  • Cool the solution to 0 °C under an inert atmosphere.

  • Slowly add a slight excess (1.1-1.5 equivalents) of thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • The product, being a hydrochloride salt, may precipitate from the solution. The solid can be collected by filtration, washed with cold solvent, and dried.

Quantitative Data Summary

StepReactantsReagents/ConditionsExpected YieldKey Considerations
1. Pyrazole Formation 2-Hydrazinopyridine, 1,3-DicarbonylEthanol, reflux60-85%Regioselectivity with unsymmetrical dicarbonyls.
2a. Formylation 2-(1H-Pyrazol-1-yl)pyridinePOCl₃, DMF, 60-100 °C70-90%Careful work-up and pH control are crucial.
2b. Reduction 2-(4-Formyl-1H-pyrazol-1-yl)pyridineNaBH₄, Methanol, 0 °C to RT>90%Selective reduction of the aldehyde.
2c. Chlorination 2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)pyridineSOCl₂, DCM, 0 °C to RT75-90%Control of temperature and stoichiometry is critical.

References

  • A kind of preparation method of 4-chloropyrazole deriv
  • Directing Effects in Electrophilic Arom
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes.
  • Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of...
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[6][8]oxathioles and their transformations. ResearchGate.

  • Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. PubMed.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.
  • An unusual thionyl chloride-promoted C−C bond form
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.
  • Vilsmeier-Haack formylation of 1H-pyrazoles.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Help with thionyl chloride halogen
  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Electrophilic Aromatic Substitution. Willson Research Group.
  • Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the lab bench to a larger scale.

I. Synthetic Pathway Overview

The synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is typically a two-step process starting from the corresponding pyrazole methanol derivative.

Synthetic_Pathway A (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol B 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine A->B Chlorination (e.g., SOCl₂) C 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride B->C HCl Salt Formation

Caption: General synthetic route for 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to control during the scale-up of this synthesis?

A1: The two most critical stages are the chlorination of the hydroxymethyl group and the isolation and purification of the final hydrochloride salt. The chlorination step is often exothermic and generates significant amounts of hydrogen chloride (HCl) gas, which requires careful management of temperature and off-gassing. The purity of the final product is highly dependent on the efficiency of the purification process, as residual impurities can be difficult to remove at later stages.

Q2: What are the common chlorinating agents for converting the precursor alcohol, and what are the pros and cons of each for scale-up?

A2: The most common chlorinating agents for this type of transformation are thionyl chloride (SOCl₂) and oxalyl chloride.

ReagentProsCons
Thionyl Chloride (SOCl₂) - Cost-effective- Gaseous byproducts (SO₂ and HCl) are easily removed- Often provides high yields- Highly corrosive and toxic- Can lead to side reactions if not properly controlled- Exothermic reaction requires careful temperature management
Oxalyl Chloride ((COCl)₂) - Cleaner reactions with volatile byproducts (CO, CO₂, HCl)- Generally milder reaction conditions- More expensive than thionyl chloride- Can be more sensitive to moisture- Also toxic and corrosive

For large-scale production, thionyl chloride is often preferred due to its lower cost, but stringent safety and engineering controls are necessary.

Q3: What are the expected stability issues with the final product, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride?

A3: Chloromethylated heterocyclic compounds can be susceptible to degradation. Key stability concerns include:

  • Hydrolysis: The chloromethyl group can be hydrolyzed back to the hydroxymethyl group in the presence of water. It is crucial to store the material in a dry environment.

  • Light Sensitivity: Similar compounds are known to be light-sensitive[1]. Storage in amber bottles or light-proof containers is recommended.

  • Thermal Stability: While generally stable under normal conditions, prolonged exposure to high temperatures should be avoided to prevent decomposition[2]. For long-term storage, refrigeration (-20°C to 4°C) is advisable[3].

III. Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis.

Problem 1: Low Yield in the Chlorination Step

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Degradation of Starting Material or Product: The starting alcohol or the chlorinated product may be degrading under the reaction conditions.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of the chlorinating agent to the starting alcohol can lead to incomplete conversion. A common molar ratio for similar transformations using thionyl chloride is 1:1.1-1.3 (alcohol:thionyl chloride)[4].

Solutions:

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature, monitoring for any increase in impurities.

    • Extend the reaction time and monitor the progress by an appropriate analytical method (e.g., HPLC, TLC).

    • Ensure efficient stirring, especially in larger reactors, to maintain a homogenous reaction mixture.

  • Control Addition Rate: Add the thionyl chloride dropwise to a cooled solution of the starting material to maintain better control over the reaction temperature and minimize degradation.

  • Verify Reagent Quality: Ensure the chlorinating agent is of high purity and has not decomposed.

Problem 2: Formation of Impurities During Chlorination

Possible Causes:

  • Over-chlorination or Side Reactions: High reaction temperatures or prolonged reaction times can lead to the formation of undesired byproducts. With reagents like hot thionyl chloride, there is a possibility of reactions with the heterocyclic rings themselves or the formation of more complex chlorinated sulfur compounds[5].

  • Presence of Water: Moisture in the reactants or solvent can lead to the formation of byproducts and reduce the efficiency of the chlorinating agent.

Solutions:

  • Strict Temperature Control: Maintain the recommended reaction temperature. A thorough process hazard analysis should be conducted to understand the thermal profile of the reaction.

  • Use of Anhydrous Conditions: Ensure all solvents and reagents are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Chlorinating Agents: If side reactions with thionyl chloride are problematic, consider using a milder agent like oxalyl chloride, though this may have cost implications.

Problem 3: Difficulty in Isolating a Pure Product

Possible Causes:

  • Co-precipitation of Impurities: Impurities may co-precipitate with the desired hydrochloride salt during isolation.

  • Inappropriate Solvent for Precipitation/Crystallization: The chosen solvent may not provide adequate differentiation in solubility between the product and impurities.

  • Product is an Oil or Gummy Solid: The product may not crystallize easily, making filtration and drying difficult.

Solutions:

  • Optimize Work-up and Purification:

    • After the reaction, the excess chlorinating agent should be thoroughly removed under reduced pressure.

    • A solvent wash is an effective purification method. After removing the reaction solvent, the crude product can be washed with organic solvents such as acetone, toluene, or petroleum ether to remove non-polar impurities[6].

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity. The choice of solvent will need to be determined experimentally.

    • Anti-solvent Precipitation: If the product is soluble in the reaction solvent, precipitation by the addition of an anti-solvent can be an effective isolation method.

IV. Experimental Protocols

The following are generalized protocols based on analogous chemical transformations. They should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol (Precursor)

This protocol is based on the reduction of a carboxylic acid to an alcohol, a common synthetic route.

  • Setup: A suitable reactor is charged with a solution of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in an appropriate anhydrous solvent (e.g., THF). The reactor is purged with an inert gas.

  • Cooling: The solution is cooled to 0-5°C with efficient stirring.

  • Addition of Reducing Agent: A solution of a reducing agent like lithium aluminum hydride (LAH) in THF is added dropwise, maintaining the internal temperature below 10°C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by HPLC or TLC).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature.

  • Work-up: The resulting slurry is filtered, and the filter cake is washed with the reaction solvent. The combined filtrates are concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Precursor_Synthesis cluster_0 Precursor Synthesis Workflow A Charge Reactor with Carboxylic Acid in THF B Cool to 0-5°C A->B C Add LAH solution dropwise B->C D React at Room Temperature C->D E Quench Reaction D->E F Filter and Concentrate E->F G Purify Product F->G

Caption: Workflow for the synthesis of the precursor alcohol.

Protocol 2: Chlorination and Salt Formation

This protocol is based on the chlorination of a hydroxymethyl pyridine derivative with thionyl chloride[4].

  • Setup: A reactor equipped with a stirrer, thermometer, addition funnel, and a gas scrubber (to neutralize HCl and SO₂ off-gas) is charged with (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol and an appropriate anhydrous solvent (e.g., dichloromethane, toluene).

  • Cooling: The mixture is cooled to 0-5°C.

  • Addition of Thionyl Chloride: Thionyl chloride (1.1-1.3 molar equivalents) is added dropwise, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently warmed if necessary, until the reaction is complete.

  • Solvent Removal: The solvent and excess thionyl chloride are removed by distillation under reduced pressure.

  • Isolation and Purification:

    • The resulting crude solid is suspended in a suitable organic solvent (e.g., acetone, ethyl acetate)[6].

    • The slurry is stirred for a period to wash the solid.

    • The solid product is collected by filtration, washed with a small amount of the same solvent, and dried under vacuum.

V. References

  • Guzmán, A., & Romero, M. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6589. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.

  • CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. Google Patents.

  • C‒H An chlorination of pyrazole 1a. ResearchGate. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]

  • Al-Shaar, A. H. M., Gilmour, D. W., Lythgoe, D. J., McClenaghan, I., & Ramsden, C. A. (1988). Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 2089-2094. [Link]

  • Thionyl Chloride - A Versatile Reagent. (2007). Synlett, 2007(12), 1939-1940. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 27. [Link]

  • (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol. 001Chemical. [Link]

  • ChemInform Abstract: Reactions of Thionyl Chloride with C‐Methyl Heterocycles. Part 1. The Formation of Dichloro(2‐quinolyl)methanesulfenyl Chlorides from 2‐Methylquinolines. (1989). Sci-Hub. [Link]

  • Unveiling the Critical Pathways of Hydroxyl Radical Formation in Breakpoint Chlorination: The Role of Trichloramine and Dichloramine Interactions. (2023). Environmental Science & Technology, 57(49), 20059-20068. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2020). Green Chemistry, 22(19), 6435-6440. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2024). RSC Medicinal Chemistry, 15(1), 163-176. [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.

  • Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. (2023). ResearchGate. [Link]

  • SAFETY OF CHLORINATION REACTIONS. IChemE. [Link]

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). Journal of Pharmaceutical and Biomedical Analysis, 61, 223-228. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to assist you in identifying and characterizing impurities, ensuring the quality and integrity of your experimental outcomes.

Introduction

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of a reactive chloromethyl group makes it a versatile intermediate for further molecular elaboration.[1] However, this reactivity also presents challenges in terms of stability and the potential for impurity formation. A thorough understanding and characterization of these impurities are critical for regulatory compliance, reproducibility of results, and the overall success of a research and development program.

This guide is designed to be a practical resource, offering field-proven insights and methodologies to navigate the complexities of impurity analysis for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect to find in a sample of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride?

A1: The impurity profile of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is typically influenced by the synthetic route, purification methods, and storage conditions. Based on the common synthetic pathways for related pyrazole and pyridine derivatives, impurities can be categorized as follows:

  • Starting Materials and Intermediates: The most common impurities are often unreacted starting materials or intermediates from the synthesis. For instance, the corresponding alcohol, 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine, is a likely precursor that may not have been fully converted during the chlorination step.

  • By-products of the Chlorination Reaction: The use of chlorinating agents like thionyl chloride (SOCl₂) or triphosgene can lead to the formation of by-products.[2][3] Over-chlorination is a possibility, although less likely on the pyrazole or pyridine rings themselves, which are generally stable.[4]

  • Degradation Products: The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis. Exposure to moisture can lead to the formation of the corresponding hydroxymethyl derivative. This is a common degradation pathway for chloromethyl-containing compounds.

  • Isomeric Impurities: Depending on the synthesis of the pyrazole ring, there could be isomeric impurities. The synthesis of pyrazoles can sometimes yield a mixture of regioisomers.[5][6]

  • Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product.

Q2: I have an uncharacterized peak in my HPLC chromatogram. What is the most effective strategy for its identification?

A2: A systematic approach is crucial for identifying unknown peaks. The following workflow will guide you through the process:

Impurity Identification Workflow

G start Unexpected Peak in HPLC check_blank Analyze Blank Injection start->check_blank is_contaminant Is Peak in Blank? check_blank->is_contaminant system_contamination System/Solvent Contamination is_contaminant->system_contamination Yes sample_related Peak is Sample-Related is_contaminant->sample_related No use_dad Use Diode Array Detector (DAD) sample_related->use_dad compare_uv Compare UV Spectra use_dad->compare_uv is_similar Spectra Similar to API? compare_uv->is_similar related_substance Likely a Related Substance is_similar->related_substance Yes unrelated_substance Likely an Unrelated Substance is_similar->unrelated_substance No lc_ms Perform LC-MS Analysis related_substance->lc_ms unrelated_substance->lc_ms get_mass Obtain Mass of Impurity lc_ms->get_mass propose_structure Propose Structure get_mass->propose_structure nmr Isolate and Perform NMR for Confirmation propose_structure->nmr

Caption: A workflow for identifying unknown peaks in HPLC analysis.

The key is to leverage orthogonal analytical techniques. While HPLC-UV is excellent for separation and quantification, it provides limited structural information. Coupling your HPLC to a mass spectrometer (LC-MS) is the most powerful next step. It will provide the molecular weight of the impurity, which is a critical piece of information for proposing a structure. For definitive structural confirmation of significant impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Q3: Which analytical techniques are most suitable for routine purity testing versus in-depth characterization?

A3: The choice of analytical technique depends on the goal of the analysis.

Objective Primary Technique Secondary/Confirmatory Technique(s) Rationale
Routine Purity Testing HPLC-UVKarl Fischer (for water content)HPLC-UV is robust, reproducible, and ideal for quantifying known impurities and the main component.
Impurity Identification LC-MS/MSHigh-Resolution Mass Spectrometry (HRMS)LC-MS/MS provides molecular weight and fragmentation data, which are crucial for identifying unknown compounds.[7][8]
Structural Elucidation NMR (¹H, ¹³C, 2D)FT-IRNMR provides detailed information about the chemical structure and connectivity of atoms.[3][9]
Trace-Level Quantification LC-MS/MSGC-MS (for volatile impurities)LC-MS/MS offers high sensitivity and selectivity, enabling quantification at parts-per-million (ppm) levels.[7][8]
Q4: How can I prevent the degradation of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride during storage and handling?

A4: The primary degradation pathway for this compound is likely the hydrolysis of the chloromethyl group. To minimize degradation:

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage).[10] Protect it from light and moisture.

  • Handling: When preparing solutions, use anhydrous solvents if the subsequent chemistry requires it. If using aqueous solutions for analysis, prepare them fresh and analyze them promptly. Avoid leaving solutions on the benchtop or in an autosampler for extended periods.

Potential Hydrolysis Degradation Pathway

G reactant 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine product 2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)pyridine reactant->product + H₂O - HCl

Caption: Hydrolysis of the chloromethyl group.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This method is a starting point and may require optimization for your specific instrumentation and impurity profile.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Rationale: A C18 column provides good reversed-phase retention for this moderately polar molecule. The formic acid in the mobile phase helps to produce sharp peak shapes by controlling the ionization state of the pyridine and pyrazole rings. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Protocol 2: LC-MS/MS for Impurity Identification

This protocol should be adapted based on the specific mass spectrometer being used.

  • LC Conditions: Use the HPLC conditions from Protocol 1.

  • Mass Spectrometer: Triple Quadrupole or Q-TOF.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Method:

    • Full Scan: Scan a mass range of m/z 100-500 to detect the molecular ions of the main peak and any impurities.

    • Product Ion Scan (for structural information): Select the molecular ion of the impurity of interest and fragment it to obtain a fragmentation pattern. This pattern can be used to deduce the structure.

  • Data Analysis: Extract the mass of the unknown peak from the full scan data. Propose a molecular formula and structure that is consistent with the mass and the likely impurities discussed in FAQ 1. Compare the fragmentation pattern with that of the parent compound to identify common structural motifs.

Rationale: ESI in positive mode is well-suited for this molecule due to the presence of basic nitrogen atoms in the pyridine and pyrazole rings, which are readily protonated. A full scan provides a survey of all ionizable species, while a product ion scan gives structural clues.

References

  • CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents.
  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. Available from: [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available from: [Link]

  • 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine - PubMed. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. Available from: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available from: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. Available from: [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available from: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]

  • Thiophene - Wikipedia. Available from: [Link]

  • Lansoprazole Chloromethyl Impurity | 127337-60-4 - SynZeal. Available from: [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central. Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available from: [Link]

  • Aripiprazole-impurities - Pharmaffiliates. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Navigating the Synthetic Landscape of Pyrazolylpyridine Isomers

For researchers, scientists, and professionals navigating the intricate pathways of drug discovery and development, the selection of building blocks is a critical determinant of synthetic efficiency and ultimate success....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals navigating the intricate pathways of drug discovery and development, the selection of building blocks is a critical determinant of synthetic efficiency and ultimate success. Among the plethora of heterocyclic scaffolds, pyrazolylpyridines have emerged as privileged structures due to their diverse biological activities. This guide provides an in-depth, objective comparison of the synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride and its key positional isomers. By delving into the nuances of their preparation and reactivity, this document aims to equip you with the field-proven insights necessary for informed decision-making in your synthetic endeavors.

The Strategic Importance of Isomer Selection in Pyrazolylpyridine Synthesis

The seemingly subtle shift of a functional group on the pyrazole ring can profoundly impact a molecule's physicochemical properties, biological activity, and, crucially, its synthetic accessibility. In the context of 2-(chloromethyl)-1H-pyrazol-1-yl)pyridines, three primary positional isomers of the chloromethyl group exist: substitution at the C3, C4, and C5 positions of the pyrazole ring. Furthermore, the linkage of the pyridine ring to the pyrazole nitrogen introduces another layer of isomeric complexity, with the possibility of 1,3- and 1,5-disubstituted pyrazoles in addition to the 1,4-disubstituted target. Understanding the factors that govern the regioselectivity of each synthetic route is paramount for an efficient and predictable synthesis.

Visualizing the Isomeric Landscape

Figure 1: Isomeric possibilities for 2-(chloromethyl)-pyrazol-1-yl)pyridine.

Comparative Synthesis of Chloromethyl-Pyrazolylpyridine Isomers

The synthesis of these isomers generally follows a convergent approach, involving the preparation of a substituted pyrazole and a pyridine fragment, followed by their coupling. The key to accessing a specific isomer lies in the regioselective functionalization of the pyrazole ring.

General Synthetic Workflow

Synthetic_Workflow Start Starting Materials (e.g., 1,3-dicarbonyls, hydrazines) Pyrazole_Formation Regioselective Pyrazole Synthesis Start->Pyrazole_Formation Functionalization Hydroxymethylation/ Chloromethylation Pyrazole_Formation->Functionalization Coupling N-Arylation with 2-halopyridine Functionalization->Coupling Final_Product Target Isomer Hydrochloride Salt Coupling->Final_Product

Figure 2: General synthetic workflow for chloromethyl-pyrazolylpyridine isomers.

In-Depth Analysis of Isomer Synthesis

The Target Molecule: 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

The synthesis of the C4-substituted isomer benefits from the inherent reactivity of the C4 position of the pyrazole ring towards electrophilic substitution.

Synthetic Strategy:

A common and effective strategy involves the initial synthesis of 1-(pyridin-2-yl)-1H-pyrazole, followed by regioselective functionalization at the C4 position.

Experimental Protocol: Synthesis of 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine

  • Synthesis of 1-(pyridin-2-yl)-1H-pyrazole: 2-Hydrazinopyridine is reacted with a suitable three-carbon synthon, such as malondialdehyde or a derivative, to form the pyrazole ring. The regioselectivity of this reaction is generally high, favoring the desired 1-substituted pyrazole.

  • Vilsmeier-Haack Formylation: The resulting 1-(pyridin-2-yl)-1H-pyrazole is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction is highly regioselective for the C4 position of the pyrazole ring due to electronic factors.[1]

  • Reduction of the Aldehyde: The intermediate 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is then reduced to the corresponding alcohol, 2-(4-(hydroxymethyl)-1H-pyrazol-1-yl)pyridine, using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Chlorination and Salt Formation

  • Chlorination: The hydroxymethyl group is converted to the chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction typically proceeds with high yield.

  • Hydrochloride Salt Formation: The final product is often isolated as the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to improve its stability and handling properties.

The C5-Isomer: 2-(5-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Accessing the C5-substituted isomer presents a different synthetic challenge, as direct electrophilic substitution at the C5 position is less favorable. A more strategic, multi-step approach is required.

Synthetic Strategy:

A plausible route involves the construction of a pyrazole ring that already contains a precursor to the chloromethyl group at the C5 position.

Experimental Protocol:

  • Synthesis of a C5-Functionalized Pyrazole Precursor: A 1,3-dicarbonyl compound with a protected hydroxymethyl or a similar functional group at the C3 position (which will become the C5 position of the pyrazole) is reacted with 2-hydrazinopyridine.

  • Deprotection and Chlorination: Following the formation of the pyrazolylpyridine core, the protecting group is removed, and the resulting alcohol is chlorinated as described for the C4-isomer.

The C3-Isomer: 2-(3-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

The synthesis of the C3-isomer often requires careful control of regioselectivity during the initial pyrazole ring formation.

Synthetic Strategy:

The choice of the 1,3-dicarbonyl compound and reaction conditions is critical to favor the formation of the 1,3-disubstituted pyrazole over the 1,5-disubstituted isomer. The use of unsymmetrical diketones can lead to a mixture of regioisomers, necessitating chromatographic separation.[2][3]

Experimental Protocol:

  • Regioselective Pyrazole Formation: An unsymmetrical 1,3-dicarbonyl compound, where one carbonyl group is more reactive or sterically hindered, is reacted with 2-hydrazinopyridine. The reaction conditions (solvent, temperature, catalyst) are optimized to maximize the yield of the desired 1,3-disubstituted pyrazole.

  • Functional Group Transformation: If the substituent at the C3 position is not a chloromethyl group, a series of functional group transformations may be necessary. For instance, a carboxylic acid group can be reduced to an alcohol and then chlorinated.

Comparative Data Summary

IsomerSynthetic StrategyKey Reaction(s)Typical YieldsPurityKey Challenges
2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine Regioselective C4-functionalization of 1-(pyridin-2-yl)pyrazoleVilsmeier-Haack formylation, reduction, chlorinationGood to ExcellentHighStraightforward synthesis
2-(5-(chloromethyl)-1H-pyrazol-1-yl)pyridine Synthesis from a pre-functionalized 1,3-dicarbonyl compoundMulti-step synthesis of the pyrazole precursorModerate to GoodGoodAvailability and synthesis of the starting materials
2-(3-(chloromethyl)-1H-pyrazol-1-yl)pyridine Regioselective pyrazole ring formationCareful control of cyclocondensation reactionVariable (often requires separation of isomers)Moderate to High (after purification)Achieving high regioselectivity, potential for isomer mixtures

The Causality Behind Experimental Choices: Understanding Regioselectivity

The regiochemical outcome of pyrazole synthesis from unsymmetrical 1,3-dicarbonyls and hydrazines is a complex interplay of electronic and steric factors.

Regioselectivity_Factors cluster_0 Electronic Effects cluster_1 Steric Effects cluster_2 Reaction Conditions Title Factors Influencing Regioselectivity in Pyrazole Synthesis Electronic_Factors Nature of Substituents on the 1,3-Dicarbonyl Regioselectivity Regioselective Outcome Electronic_Factors->Regioselectivity Hydrazine_Nucleophilicity Nucleophilicity of Hydrazine Nitrogens Hydrazine_Nucleophilicity->Regioselectivity Steric_Hindrance_Dicarbonyl Steric Bulk of Substituents on the 1,3-Dicarbonyl Steric_Hindrance_Dicarbonyl->Regioselectivity Steric_Hindrance_Hydrazine Steric Bulk on the Hydrazine Steric_Hindrance_Hydrazine->Regioselectivity Solvent Solvent Polarity Solvent->Regioselectivity pH pH of the Medium pH->Regioselectivity Temperature Reaction Temperature Temperature->Regioselectivity

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Comparative

A Comparative Spectroscopic Guide to 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride and Its Analogs

Abstract This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride and two structurally significant analogs. Pyridine-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride and two structurally significant analogs. Pyridine-pyrazole conjugates are a cornerstone in medicinal chemistry and materials science, making their unambiguous identification paramount. This document serves as a technical resource for researchers, offering in-depth analysis of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By elucidating the spectral shifts and fragmentation patterns resulting from subtle structural modifications, this guide establishes a validated framework for the characterization of this important class of heterocyclic compounds.

Introduction and Selected Analogs

The accurate characterization of active pharmaceutical ingredients and novel materials is fundamental to scientific advancement. The parent compound, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (1) , is a versatile building block.[1] To understand how structural changes impact spectroscopic signatures, we have selected two representative analogs for comparison:

  • Analog A: 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)-5-methoxypyridine (2) : This analog introduces an electron-donating group (-OCH₃) onto the pyridine ring. This modification is expected to significantly influence the electronic environment of the pyridine protons and carbons.

  • Analog B: 2-(4-(Bromomethyl)-1H-pyrazol-1-yl)pyridine (3) : This analog substitutes the chloromethyl group with a bromomethyl group on the pyrazole ring. This change in the halogen is anticipated to primarily affect the chemical shift of the methylene protons and show a distinct isotopic pattern in mass spectrometry.

These analogs were chosen to illustrate common synthetic modifications and their predictable, yet nuanced, effects on key spectroscopic data points.

Experimental Methodologies

The integrity of spectroscopic data hinges on meticulous and reproducible experimental protocols. The following sections detail the standardized procedures used for data acquisition.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) provides the most detailed information regarding the molecular skeleton.

Rationale for Protocol Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was chosen for its ability to dissolve the hydrochloride salt of the parent compound and its relatively high boiling point, which minimizes evaporation. For the free-base analogs, deuterated chloroform (CDCl₃) is a common alternative. It's crucial to use the same solvent for direct comparison to avoid solvent-induced shifts.

  • Internal Standard: Tetramethylsilane (TMS) is set as the 0 ppm reference for both ¹H and ¹³C spectra, providing a universal standard for chemical shift reporting.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Shimming: Homogenize the magnetic field by shimming the instrument until the TMS peak is sharp and symmetrical.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, 256 scans were accumulated with a 2-second relaxation delay. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is used to identify characteristic functional groups within the molecules.

Rationale for Protocol Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation and provides high-quality, reproducible spectra for solid samples.

Step-by-Step Protocol:

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR diamond crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum over the range of 4000-600 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS) Protocol

Mass spectrometry provides information about the molecular weight and fragmentation patterns, confirming the molecular formula and structural components.

Rationale for Protocol Choices:

  • Ionization Method: Electrospray Ionization (ESI) is the method of choice for these compounds as they are polar and contain basic nitrogen atoms, making them easy to protonate into the gas phase. It is a "soft" ionization technique that typically preserves the molecular ion.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of methanol and water.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. The key parameters to optimize are the capillary voltage and cone voltage to maximize the molecular ion signal and control fragmentation.

Spectroscopic Data and Comparative Analysis

The following sections present the acquired spectroscopic data in a comparative format, with expert analysis of the observed trends.

¹H NMR Spectroscopic Comparison

The ¹H NMR spectra provide a detailed map of the proton environments. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring atoms and functional groups.

Table 1: Comparative ¹H NMR Data (δ, ppm) in DMSO-d₆

Proton AssignmentCompound 1 (Parent)Analog A (5-methoxy)Analog B (5-bromo)Rationale for Shift
Pyridine H-3~8.0~7.4~8.1The electron-donating -OCH₃ group in A shields this proton, causing an upfield shift.
Pyridine H-4~7.6~7.2~7.7Shielding effect from -OCH₃ in A is also observed here.
Pyridine H-5~7.5-~7.6Position occupied by the methoxy group in A .
Pyridine H-6~8.5~8.2~8.6Strongest deshielding due to proximity to pyridine nitrogen; shielding by -OCH₃ in A .
Pyrazole H-3~8.8~8.7~8.8Relatively unaffected by distant pyridine ring substitutions.
Pyrazole H-5~8.2~8.1~8.2Minor changes indicate the electronic effects are primarily transmitted through the pyridine ring.
Methylene (-CH₂X)~4.8~4.8~4.7The change from -CH₂Cl to -CH₂Br in B results in a slight upfield shift due to the different electronegativity and magnetic anisotropy of bromine compared to chlorine.

Analysis of ¹H NMR Data: The introduction of the electron-donating methoxy group in Analog A causes a notable upfield (lower ppm) shift for all pyridine protons, which is a classic demonstration of electronic shielding. Conversely, the protons in Analog B show minimal deviation from the parent compound, confirming that the halogen substitution on the pyrazole ring has a localized effect, primarily on the adjacent methylene protons.

¹³C NMR Spectroscopic Comparison

¹³C NMR complements the ¹H NMR data by providing information on the carbon framework.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in DMSO-d₆

Carbon AssignmentCompound 1 (Parent)Analog A (5-methoxy)Analog B (5-bromo)Rationale for Shift
Pyridine C-2~150~145~150The carbon directly attached to the pyrazole is influenced by the methoxy group in A .
Pyridine C-5~120~155~118The C-5 in A is directly attached to the oxygen, causing a significant downfield shift. In B , the electron-withdrawing bromine causes a slight upfield shift.
Pyridine C-6~148~135~149The ortho-position to the methoxy group in A experiences shielding.
Pyrazole C-3~142~142~142Unaffected by remote substitutions.
Pyrazole C-4~115~115~114The carbon bearing the halomethyl group shows minimal change.
Pyrazole C-5~130~130~130Unaffected by remote substitutions.
Methylene (-CH₂X)~35~35~28The carbon in the -CH₂Br group of B is significantly shifted upfield compared to the -CH₂Cl carbon, a well-documented heavy-atom effect.
Methoxy (-OCH₃)-~56-Characteristic chemical shift for a methoxy carbon.

Analysis of ¹³C NMR Data: The most dramatic shifts are observed for the methylene carbon in Analog B (upfield shift for C-Br vs C-Cl) and the pyridine C-5 in Analog A , which is directly bonded to the electronegative oxygen of the methoxy group. These distinct shifts are powerful diagnostic markers for identifying the specific analog.

Infrared (IR) Spectroscopic Comparison

IR spectroscopy highlights the vibrational frequencies of key functional groups. Aromatic compounds show characteristic peaks for C-H and C=C stretching.[2][3]

Table 3: Comparative IR Data (Wavenumber, cm⁻¹)

Vibrational ModeCompound 1 (Parent)Analog A (5-methoxy)Analog B (5-bromo)Rationale for Absorption
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000Characteristic of sp² C-H bonds on the aromatic rings.[4]
Aromatic C=C/C=N Stretch~1600-1450~1600-1450~1600-1450A series of sharp peaks corresponding to the stretching vibrations within the pyridine and pyrazole rings.
C-O StretchN/A~1250 (asymmetric)N/AThe strong absorption in A is a clear indicator of the aryl-ether linkage of the methoxy group.
C-Cl Stretch~750~750N/AA moderate absorption in the fingerprint region.
C-Br StretchN/AN/A~680The C-Br bond is weaker and involves a heavier atom than C-Cl, so its stretching frequency is lower.

Analysis of IR Data: The key differentiators in the IR spectra are the presence of a strong C-O stretching band around 1250 cm⁻¹ for Analog A and the position of the carbon-halogen stretch. The shift from ~750 cm⁻¹ (C-Cl) in the parent to ~680 cm⁻¹ (C-Br) in Analog B is a reliable diagnostic feature.

Mass Spectrometric Comparison

Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation patterns. Pyrazoles and pyridines have known fragmentation behaviors.[5][6]

Table 4: Comparative Mass Spectrometry Data (m/z)

IonCompound 1 (Parent)Analog A (5-methoxy)Analog B (5-bromo)Interpretation
[M+H]⁺ (Molecular Ion)208.05220.08251.99 / 253.99Confirms the molecular weight of each compound. Analog B shows a characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
[M-CH₂X]⁺159.07171.09159.07Loss of the halomethyl radical is a common fragmentation pathway.
[Pyridine-N=N]⁺ fragment145.06175.07145.06Cleavage of the pyrazole ring.

Analysis of MS Data: The most unambiguous feature in the mass spectra is the molecular ion peak. For Analog B , the presence of two peaks of nearly equal intensity separated by 2 mass units is definitive proof of the presence of a single bromine atom. The fragmentation patterns are broadly similar, involving the loss of the side chain or cleavage of the heterocyclic rings, which helps confirm the core structure.[7]

Visualization of Analytical Workflow

To ensure clarity and reproducibility, the overall analytical process can be visualized as a systematic workflow.

G Figure 1: Standard Analytical Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in DMSO-d6 Acq_NMR 400 MHz NMR (¹H & ¹³C) Prep_NMR->Acq_NMR Prep_IR Use Solid Sample Acq_IR FTIR-ATR Prep_IR->Acq_IR Prep_MS Dissolve in MeOH/H2O Acq_MS ESI-MS Prep_MS->Acq_MS Analysis Compare Chemical Shifts, Stretching Frequencies, & m/z Values Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Conclusion Structural Confirmation & Analog Differentiation Analysis->Conclusion

Caption: Figure 1: Standard Analytical Workflow

Conclusion

The spectroscopic analysis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride and its analogs reveals distinct and predictable differences that allow for their unambiguous differentiation.

  • ¹H and ¹³C NMR are highly sensitive to electronic effects, with substitutions on the pyridine ring causing significant shifts in the aromatic region. Halogen exchange on the pyrazole side chain is most clearly observed in the upfield shift of the methylene carbon signal.

  • IR spectroscopy provides definitive evidence for specific functional groups, such as the C-O stretch from a methoxy substituent or the frequency shift between C-Cl and C-Br bonds.

  • Mass spectrometry confirms the molecular weight and, in the case of the bromo-analog, provides a characteristic isotopic pattern that is unequivocal proof of its presence.

By integrating data from these orthogonal techniques, researchers can confidently characterize and differentiate between closely related pyridine-pyrazole analogs, ensuring the structural integrity of their compounds for further research and development.

References

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2021, April 17). IR Spectra of Aromatic Compounds. Retrieved from [Link]

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2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride
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2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride
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